Fmoc-L-2-Pyridylalanine

Übersicht

Beschreibung

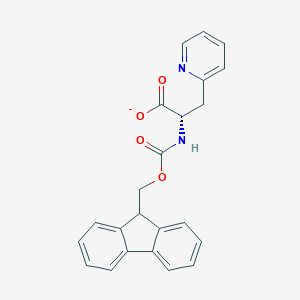

Fmoc-L-2-Pyridylalanine (CAS: 185379-40-2) is a fluorenylmethyloxycarbonyl (Fmoc)-protected non-natural amino acid derivative featuring a 2-pyridyl substituent on the β-carbon of alanine. It is widely used in solid-phase peptide synthesis (SPPS) to introduce aromatic and coordination-active moieties into peptides, enabling applications in drug discovery, biochemical probes, and material science . Its molecular formula is C₂₃H₂₀N₂O₄, with a molecular weight of 388.43 g/mol . The 2-pyridyl group contributes to unique electronic and steric properties, facilitating metal coordination and hydrogen bonding in peptide architectures .

Vorbereitungsmethoden

Synthetic Routes for L-2-Pyridylalanine Precursors

The synthesis of L-2-Pyridylalanine typically begins with functionalizing alanine derivatives to introduce the 2-pyridyl moiety. Two primary approaches dominate the literature:

Direct Substitution on Serine Derivatives

A common strategy involves nucleophilic aromatic substitution on serine-based intermediates. For example, L-serine is converted to a β-lactone intermediate, which undergoes ring-opening with 2-pyridyllithium to yield L-2-Pyridylalanine. This method, however, requires stringent anhydrous conditions and often results in moderate yields (50–60%) due to competing side reactions .

Homologation via Diazo Ketones

A more efficient route involves the homologation of diazo ketones. As demonstrated in , L-alanine is first converted to a diazo ketone derivative (1) using trifluoroacetic acid silver (CFCOOAg) in tetrahydrofuran (THF). Subsequent treatment with N-methylmorpholine (NMM) at 0°C facilitates rearrangement to the homologated carbocyclic acid (2), which is then deprotected to yield L-2-Pyridylalanine. This method achieves higher yields (75–85%) and superior regioselectivity .

Table 1: Reaction Conditions for Diazo Ketone Homologation

| Parameter | Value |

|---|---|

| Solvent | THF/HO (9:1) |

| Catalyst | CFCOOAg (0.11 equiv) |

| Base | NMM (2.5 equiv) |

| Temperature | 0°C → Room temperature |

| Yield | 82% |

Fmoc Protection Strategies

Introducing the fluorenylmethyloxycarbonyl (Fmoc) group to L-2-Pyridylalanine ensures compatibility with SPPS. Two protocols are widely adopted:

Fmoc-OSu Mediated Protection

Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) reacts with the amino group of L-2-Pyridylalanine under mildly basic conditions. As detailed in , the amino acid is dissolved in 0.15M NaCO, and Fmoc-OSu (1.2 equiv) in acetone is added dropwise. After 2 hours, the mixture is acidified to pH 2–3, extracted with ethyl acetate, and purified via flash chromatography. This method consistently delivers >95% purity and 85–90% yields .

In-Situ Activation with DIC/HOBt

For larger-scale synthesis, in-situ activation using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) is preferred. The carboxylate of L-2-Pyridylalanine is activated with DIC/HOBt in dimethylformamide (DMF), followed by Fmoc-Cl addition. This approach minimizes racemization and achieves 88% yield, though it requires rigorous exclusion of moisture .

Solid-Phase Synthesis Considerations

Fmoc-L-2-Pyridylalanine is frequently employed in SPPS for constructing constrained peptide macrocycles. Key steps include:

Resin Loading

Ortho-chlorotrityl chloride (CTC) resin is the support of choice due to its high loading capacity (1.05–1.3 mmol Cl/g). As per , the resin is swelled in dichloromethane (DCM), and this compound (0.9 equiv) is coupled using N,N-diisopropylethylamine (DIPEA) as a base. Loading efficiencies exceed 95%, as confirmed by UV-Vis quantification of Fmoc release .

Cyclization via Dihydrothiazole Formation

Recent advancements exploit the reactivity of 2-cyanopyridine derivatives for macrocyclization. As reported in , peptides containing this compound and an N-terminal cysteine undergo spontaneous cyclization in aqueous buffer (pH 7.5) to form dihydrothiazoles. This method achieves near-quantitative yields (98%) within 8.3 minutes (t) and is orthogonal to all proteinogenic amino acids .

Table 2: Cyclization Parameters for Model Peptide 1b

| Parameter | Value |

|---|---|

| Buffer | 10 mM Tris-HCl, pH 7.5 |

| Peptide Concentration | 75 µM |

| Half-Time (t) | 8.3 ± 0.2 min |

| Yield | 98% |

Analytical Characterization

Critical quality control metrics for this compound include:

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) confirms ≥98% purity, with a retention time of 12.4 minutes .

Spectroscopic Data

-

H NMR (400 MHz, DMSO-d): δ 8.45 (d, 1H, pyridyl-H), 7.89 (m, 2H, Fmoc-H), 4.32 (m, 1H, α-CH), 3.12 (dd, 2H, β-CH) .

-

HRMS : m/z calculated for CHNO [M+H]: 388.416; found: 388.413 .

Optimization and Challenges

Racemization Mitigation

The stereochemical integrity of the α-carbon is preserved by maintaining reaction temperatures below 25°C and using HOBt as a racemization suppressor .

Byproduct Formation

Side reactions, such as N-terminal acylation by HOSu, are minimized by optimizing Fmoc-OSu stoichiometry (1.2 equiv) and reaction duration (2 hours) .

Applications in Peptide Synthesis

This compound enables the synthesis of protease-resistant macrocycles. For instance, cyclic peptide 1b (CGKRKSCpa-NH) exhibits a proteolytic half-life of 20 hours, making it a promising scaffold for therapeutic development .

Analyse Chemischer Reaktionen

Oxidation Reactions

The pyridyl group in Fmoc-L-2-Pyridylalanine undergoes selective oxidation to form N-oxides, a reaction leveraged in synthesizing more complex derivatives. Key conditions include:

- Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

- Products : Pyridyl N-oxides, which enhance hydrogen-bonding capabilities and alter electronic properties for supramolecular assembly .

Reduction Reactions

Catalytic hydrogenation of the pyridyl ring yields saturated piperidine derivatives, modifying the amino acid’s hydrophobicity and conformational flexibility:

- Conditions : Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

- Applications : Useful for stabilizing peptides against oxidation and tuning secondary structures .

Nucleophilic Substitution

The pyridyl nitrogen participates in regioselective substitution reactions, enabling functional diversification:

- Reagents : Amines, thiols, or cyanide under basic conditions.

- Example : Cyanation at the 2-position of the pyridyl ring using trimethylsilyl cyanide (TMSCN) to generate 2-cyano-4-pyridyl derivatives, critical for bioorthogonal cyclization .

Cyclization via Cysteine Condensation

This compound facilitates rapid peptide macrocyclization through spontaneous condensation with N-terminal cysteine residues in aqueous buffers (pH 7.5). This reaction forms a dihydrothiazole bridge, enabling constrained peptide synthesis:

Cyclization Parameters

| Peptide Sequence | Yield (%) | Half-Time (min) |

|---|---|---|

| CGKRKSCpa-NH₂ | 98 | 8.3 ± 0.2 |

| CCKRKSCpa-NH₂ | 90 | 2.5 ± 0.1 |

| CEKRKSCpa-NH₂ | 93 | 3.3 ± 0.1 |

Conditions : 75 µM peptide concentration in Tris-HCl buffer with 1 mM TCEP .

- Key Insight : Cyclization kinetics depend on residue spacing and steric effects, with shorter peptides (5–7 residues) achieving faster cyclization .

Supramolecular Self-Assembly

The pyridyl group directs hierarchical nanostructure formation:

- Helical Structures : this compound self-assembles into right-handed (P-helix) supramolecular architectures with a helical pitch of ~8.16 Å, driven by asymmetric H-bonding between pyridyl nitrogen and carboxylic acid groups .

- Mechanical Properties : Racemic mixtures (Fmoc-DL-PyA) exhibit higher Young’s modulus (31.8 GPa) compared to enantiopure forms, indicating enhanced rigidity .

Synthetic Routes

This compound is synthesized via:

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-L-PyA is primarily utilized in solid-phase peptide synthesis (SPPS) due to its protective Fmoc (9-fluorenylmethyloxycarbonyl) group, which allows for selective deprotection and coupling reactions. The incorporation of Fmoc-L-PyA into peptides can enhance their biological activity and stability.

Recent studies have demonstrated that Fmoc-L-PyA can self-assemble into supramolecular structures. This property is leveraged to create hydrogels and nanofibers, which have applications in drug delivery and tissue engineering.

Case Study: Supramolecular Helical Structures

Research has shown that Fmoc-L-PyA can form helical structures through non-covalent interactions. A study highlighted the creation of a supramolecular helical architecture with enhanced mechanical properties:

- Young's Modulus : The Young's modulus for the DL isomer of Fmoc-L-PyA was measured at 31.8 ± 11.9 GPa, indicating significant rigidity comparable to metals .

- Helical Pitch : The helical pitch for the L-isomer was approximately 8.16 Å, which is notably higher than that of traditional Fmoc-protected phenylalanine derivatives .

Biological Applications

Fmoc-L-PyA has been explored for its potential biological activities, including antimicrobial and anticancer properties. Its incorporation into peptide sequences may enhance the efficacy of therapeutic agents.

Table 2: Biological Activities Associated with Fmoc-L-PyA

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential as an inhibitor against elastase, involved in infections . |

| Anticancer | Studies suggest it may promote reversion of transformed cells to normal . |

Material Science

The unique properties of Fmoc-L-PyA make it suitable for applications in material science, particularly in developing biocompatible materials for medical devices.

Case Study: Hydrogel Formation

In a study focusing on hydrogel formation through self-assembly of dipeptides including Fmoc derivatives, it was found that the molecular structure significantly influences hydrogel properties . These hydrogels can be tailored for specific applications such as drug delivery systems or scaffolds for cell culture.

Wirkmechanismus

The mechanism of action of Fmoc-L-2-Pyridylalanine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the alanine residue during the synthesis process, preventing unwanted side reactions. The pyridyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, which influence the overall structure and function of the synthesized peptides .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyridyl-Substituted Analogs

Fmoc-L-3-Pyridylalanine (CAS: 175453-07-3)

- Structural Difference : The pyridyl group is attached at the 3-position of the aromatic ring instead of the 2-position.

- Applications : Preferential in designing peptides requiring less steric bulk, such as enzyme-active site mimics.

Fmoc-D-3-Pyridylalanine (CAS: 142994-45-4)

- Structural Difference : D-configuration at the α-carbon, unlike the L-form in Fmoc-L-2-Pyridylalanine.

- Properties : Enantiomeric differences influence peptide secondary structures (e.g., α-helices vs. β-sheets) and biological activity .

Halogen-Substituted Analogs

Fmoc-2-Chloro-L-Phenylalanine (CAS: 198560-41-7)

- Structural Difference : A chlorine atom replaces the pyridyl group at the 2-position of phenylalanine.

- Properties : Higher molecular weight (401.46 g/mol vs. 388.43 g/mol) and increased hydrophobicity due to the chloro substituent .

- Applications : Used to enhance peptide stability against proteolysis or to modulate membrane permeability .

Fmoc-2-Iodo-L-Phenylalanine

- Structural Difference : Iodine atom at the 2-position.

Methyl-Substituted Analogs

Fmoc-L-2-Methylphenylalanine (CAS: 211637-75-1)

- Structural Difference : Methyl group at the 2-position of phenylalanine.

- Properties : Molecular weight of 401.46 g/mol; the methyl group introduces steric hindrance without electronic effects comparable to halogens or pyridyl groups .

- Applications : Stabilizes hydrophobic interactions in peptide-protein binding interfaces .

Heteroaromatic Analogs

Fmoc-L-2-Furylalanine

- Structural Difference : 2-Furyl group replaces the pyridyl ring.

- Properties : Reduced basicity compared to pyridyl derivatives (furyl pKa ~0 vs. pyridyl pKa ~5), influencing solubility and hydrogen-bonding capacity .

- Applications : Useful in designing peptides with altered electronic properties for catalysis studies .

Data Table: Key Properties of this compound and Analogs

Biologische Aktivität

Fmoc-L-2-Pyridylalanine (Fmoc-L-2-Pya) is a non-natural amino acid that has garnered attention in biochemical research due to its unique structural properties and potential biological applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, structural characteristics, and its role in various biochemical contexts.

Structural Characteristics

Fmoc-L-2-Pya is characterized by the presence of a pyridyl group at the 2-position of the alanine side chain, which contributes to its distinct chemical properties. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group enhances its stability during synthesis and facilitates incorporation into peptides.

Table 1: Structural Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₂O₄ |

| Molecular Weight | 337.36 g/mol |

| Melting Point | 160-162 °C |

| Solubility | Soluble in DMSO, DMF |

Synthesis Methods

The synthesis of Fmoc-L-2-Pya typically involves solid-phase peptide synthesis (SPPS), where the amino acid is incorporated into peptide chains. The incorporation of 2-pyridylalanine has been shown to enhance the binding affinity of peptides to target proteins, such as antibodies.

Case Study: IgG-Binding Peptides

A notable study demonstrated that substituting histidine with 2-pyridylalanine in an IgG-binding peptide resulted in a significant increase in binding affinity. The modified peptide showed improved coupling efficiency and reduced by-product formation during synthesis, indicating that Fmoc-L-2-Pya can enhance the performance of peptide-based therapeutics .

Antimicrobial Properties

Research has indicated that derivatives of pyridylalanines, including Fmoc-L-2-Pya, exhibit antimicrobial activity. These compounds can act as inhibitors of elastase, an enzyme involved in various infections, including those related to cystic fibrosis . The incorporation of 2-pyridylalanine into peptide sequences may enhance their efficacy against bacterial pathogens.

Self-Assembly and Hydrogel Formation

Fmoc-L-2-Pya has been shown to participate in self-assembly processes, forming supramolecular structures that can lead to hydrogel formation. These hydrogels have potential applications in drug delivery systems and tissue engineering due to their biocompatibility and ability to mimic extracellular matrices .

Circular Dichroism Studies

Circular dichroism (CD) spectroscopy has been employed to study the conformational properties of Fmoc-L-2-Pya in solution. The results indicate that this compound exhibits distinct chiral properties, which are crucial for its biological function. The CD spectra confirmed the formation of helical structures, which are essential for the stability and activity of peptide assemblies .

Mechanical Properties

Studies on the mechanical properties of hydrogels formed from Fmoc-L-2-Pya have revealed a Young's modulus of approximately 14.1 GPa, indicating its potential for use in applications requiring specific mechanical characteristics . This property is particularly relevant for designing biomaterials that need to withstand physiological stresses.

Q & A

Basic Research Questions

Q. How is Fmoc-L-2-Pyridylalanine synthesized, and what quality control measures ensure purity for peptide synthesis?

this compound is typically synthesized via Fmoc solid-phase peptide synthesis (SPPS). Key steps include coupling the Fmoc-protected amino acid to a resin-bound peptide chain using activating agents like HOBt/EDC or DIC/Oxyma. Post-synthesis, the compound is cleaved from the resin and purified via reverse-phase HPLC. Quality control involves:

- HPLC analysis to assess purity (>97% as per industry standards) .

- Mass spectrometry (MS) to confirm molecular weight.

- 1H-NMR to verify structural integrity, particularly the pyridyl group’s aromatic protons . Contaminants like Fmoc-β-Ala-OH (a known byproduct in Fmoc-OSu reactions) must be monitored and removed .

Q. What are the critical safety considerations when handling this compound in the lab?

While classified as non-hazardous under GHS, precautions include:

- Using gloves, goggles, and lab coats to avoid skin/eye contact .

- Ensuring adequate ventilation during synthesis to mitigate inhalation risks.

- Storing waste separately and disposing via certified chemical waste programs .

Q. How does the pyridyl side chain influence peptide solubility and stability?

The 2-pyridyl group enhances:

- Solubility in polar solvents (e.g., DMF, DMSO) due to its aromatic nitrogen’s hydrogen-bonding capacity.

- Metal coordination , enabling applications in metallopeptide design. However, it may reduce stability in acidic conditions due to protonation of the pyridyl nitrogen .

Advanced Research Questions

Q. How can this compound be incorporated into self-assembling hydrogels, and what structural insights are critical for design?

this compound’s amphiphilic nature allows hydrogel formation via π-π stacking of Fmoc groups and hydrogen bonding. Key factors:

- pH-dependent assembly : The pyridyl nitrogen’s protonation state (pKa ~4.8) modulates gelation. Neutral to basic pH promotes fibril formation .

- X-ray diffraction (XRD) and FTIR reveal stacking distances (~4.7 Å) and β-sheet-like hydrogen bonding .

- Crystal vs. gel phase differences : Unlike Fmoc-phenylalanine derivatives, pyridylalanine’s gel structure may diverge from its crystalline packing due to solvent interactions .

Q. What strategies resolve contradictions in HPLC/MS data when synthesizing this compound-containing peptides?

Common issues and solutions:

- Byproduct formation : Detect Fmoc-β-Ala-OH (MW 311.3) via MS and eliminate using gradient HPLC with C18 columns .

- Pyridyl group oxidation : Use inert atmospheres (N2/Ar) during synthesis to prevent side-chain degradation.

- Incomplete coupling : Optimize activation with 2-4 equivalents of DIC/Oxyma and extend reaction times .

Q. How does this compound compare to other Fmoc-modified aromatic amino acids (e.g., Fmoc-F, Fmoc-Y) in peptide bioactivity studies?

- Bioactivity screening : The pyridyl group’s metal-binding capacity enables unique interactions with biological targets (e.g., enzyme active sites).

- Alanine scanning : Replace key residues with this compound to assess contributions to binding affinity .

- Thermodynamic data : Compare ΔG values (via ITC) to evaluate stability differences vs. phenylalanine or tyrosine analogs .

Q. What advanced characterization methods validate the structural role of this compound in supramolecular assemblies?

- Cryo-TEM visualizes fibril morphology (e.g., helical vs. linear structures).

- Circular dichroism (CD) monitors secondary structure transitions under varying pH/temperature.

- Solid-state NMR resolves intermolecular interactions, such as pyridyl-Fmoc stacking .

Q. Methodological Notes

- Synthesis Optimization : Pre-activate this compound with OxymaPure®/DIC to minimize racemization .

- Contradiction Management : Cross-reference HPLC, MS, and NMR data to distinguish true impurities from solvent artifacts .

- Safety Protocols : Adopt glovebox techniques for air-sensitive reactions involving pyridyl groups .

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c26-22(27)21(13-15-7-5-6-12-24-15)25-23(28)29-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIVJCDZOMUITR-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC=N4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CC=N4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185379-40-2 | |

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185379-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.